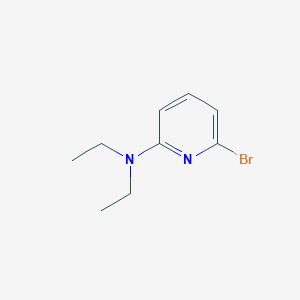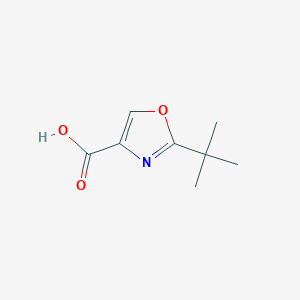
4-Hydroxymethyl-7-azaindole
Overview
Description
4-Hydroxymethyl-7-azaindole is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring with a methanol group attached at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
4-Hydroxymethyl-7-azaindole, also known as (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol or 1H-Pyrrolo[2,3-b]pyridin-4-ylmethanol, primarily targets Tyrosine Protein Kinase SRC and DDX3 , a member of the DEAD-box helicase family . These targets play crucial roles in various diseases, including cancer, viral infections, and inflammation .
Mode of Action
The compound interacts with its targets through a mechanism involving the docking into the purine binding site . The 7-azaindole core of the compound, an adenine mimetic heterocyclic, is expected to dock into the purine binding site by interacting with the hinge . In the case of DDX3, the compound lodges within the adenosine-binding pocket .
Biochemical Pathways
The compound affects the pathways related to tumorigenesis and metastasis, which are associated with DDX3 . It also influences the pathways related to the function of Tyrosine Protein Kinase SRC . The compound’s interaction with these targets can lead to changes in these pathways, potentially affecting disease progression.
Result of Action
The compound has been shown to have antiproliferative effects, particularly in the context of cancer cells . For instance, it has demonstrated cytotoxicity effects on human cervical carcinoma cells (HeLa) and breast cancer cells (MCF-7 and MDA MB-231) . It effectively inhibits DDX3 in a dose-dependent manner .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the polarity of the medium can affect the fluorescence yields and excited state lifetimes of azaindole structural isomers . .
Biochemical Analysis
Biochemical Properties
(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they influence various signaling pathways involved in cell proliferation, migration, and angiogenesis . The binding of (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol to FGFRs results in the inhibition of these receptors, thereby affecting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt .
Cellular Effects
The effects of (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol on various types of cells and cellular processes are profound. In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol significantly reduces the migration and invasion abilities of these cells . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of FGFRs and their downstream effectors .
Molecular Mechanism
At the molecular level, (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol exerts its effects through binding interactions with FGFRs. This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, preventing the activation of downstream signaling pathways . The inhibition of FGFRs by (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol leads to reduced cell proliferation, migration, and angiogenesis . Additionally, this compound may influence gene expression by modulating the activity of transcription factors downstream of FGFR signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol have been observed to change over time. Studies have shown that the compound remains stable under standard laboratory conditions and retains its inhibitory effects on FGFRs for extended periods . Prolonged exposure to (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol may lead to degradation and reduced efficacy . Long-term studies have indicated that the compound can have sustained effects on cellular function, including persistent inhibition of cell proliferation and migration .
Dosage Effects in Animal Models
The effects of (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxic effects .
Metabolic Pathways
(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are subsequently excreted . These metabolic processes are crucial for the clearance of (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol from the body and may influence its overall efficacy and toxicity .
Transport and Distribution
Within cells and tissues, (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it exerts its inhibitory effects on FGFRs . The distribution of (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications and targeting signals may direct (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol to specific compartments or organelles, influencing its efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxymethyl-7-azaindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by substitution reactions to introduce the methanol group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxymethyl-7-azaindole can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyridine ring or the methanol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyrrolopyridine derivatives.
Scientific Research Applications
4-Hydroxymethyl-7-azaindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
- (1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
- (3-chloro-4-{[(3R)-piperidin-3-yl]amino}-1H-pyrrolo[2,3-b]pyridin-1-yl)methanol
Uniqueness
4-Hydroxymethyl-7-azaindole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit FGFRs with high potency sets it apart from other similar compounds, making it a valuable lead compound in cancer research .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-1-3-9-8-7(6)2-4-10-8/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFRPQLVYGJDTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628561 | |
| Record name | (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936549-95-0 | |
| Record name | (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















